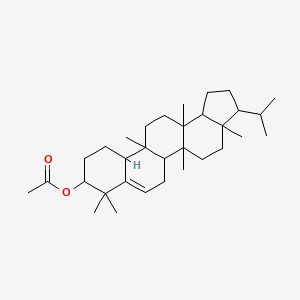![molecular formula C15H20N4O10 B12295346 2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[[2-Amino-2-[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]acetil]amino]pentanodioico es un compuesto orgánico complejo con implicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina, un anillo de oxolano y múltiples grupos funcionales que contribuyen a su reactividad y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 2-[[2-Amino-2-[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]acetil]amino]pentanodioico normalmente implica múltiples pasos, comenzando desde precursores más simples. El proceso a menudo incluye:
Formación del anillo de pirimidina: Este paso implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del anillo de oxolano: Esto se logra a través de una serie de reacciones que introducen la porción de oxolano.
Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr la estructura final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas de síntesis optimizadas para asegurar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para aumentar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[[2-Amino-2-[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]acetil]amino]pentanodioico se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales, lo que puede conducir a la formación de nuevos compuestos.
Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del compuesto, afectando su reactividad.
Sustitución: Pueden ocurrir varias reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar la vía de reacción deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-[[2-Amino-2-[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]acetil]amino]pentanodioico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la interacción con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como propiedades antivirales o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-[[2-Amino-2-[5-(2,4-dioxopirimidin-1-il)-3,4-dihidroxi oxolan-2-il]acetil]amino]pentanodioico ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o ácidos nucleicos. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-5-(4-acetilfenilazo)-tiazol: Conocido por su actividad antibacteriana.
Ácido 2-(5-metil-2,4-dioxopirimidin-1-il)acético: Otro derivado de pirimidina con propiedades distintas.
Compuestos basados en 2-aminotiazol: Estos compuestos comparten similitudes estructurales y exhiben una gama de actividades biológicas.
Propiedades
Fórmula molecular |
C15H20N4O10 |
|---|---|
Peso molecular |
416.34 g/mol |
Nombre IUPAC |
2-[[2-amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28) |
Clave InChI |
HCTYLNCBYPOWBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

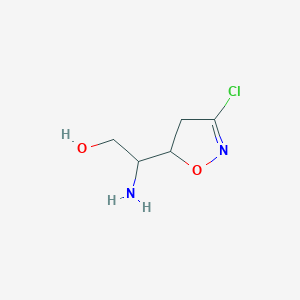
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
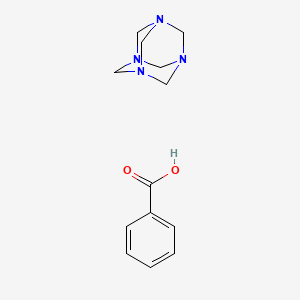
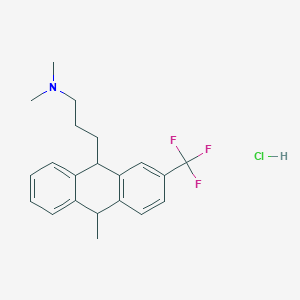
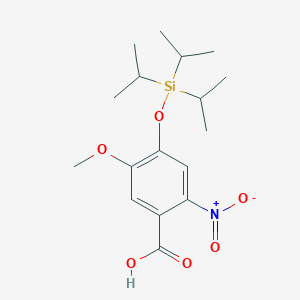
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

